Methyl 2-[3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex molecule featuring a pyrrolidin-4,5-dione core substituted with a hydroxymethylidene group at position 3, a 4-methylphenyl group at position 2, and a 3-fluoro-4-methylphenyl moiety. The thiazole ring at position 1 of the pyrrolidinone is further functionalized with a methyl group at position 4 and a methyl ester at position 3.
Properties
CAS No. |
618072-59-6 |
|---|---|
Molecular Formula |
C25H21FN2O5S |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H21FN2O5S/c1-12-5-8-15(9-6-12)19-18(20(29)16-10-7-13(2)17(26)11-16)21(30)23(31)28(19)25-27-14(3)22(34-25)24(32)33-4/h5-11,19,29H,1-4H3/b20-18+ |
InChI Key |
LXFNEHJGNAHXID-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized via cyclocondensation of thiourea derivatives with α-halo ketones. For example, 4-methylthiazole-5-carboxylic acid chloride is prepared by treating 4-methylthiazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux. Subsequent esterification with methanol yields the methyl ester:
Pd/BaSO₄-catalyzed hydrogenation of the acid chloride in xylene at 140°C produces 4-methyl-5-formylthiazole, a key intermediate.
Pyrrolidinone Ring Construction
The 4,5-dioxopyrrolidin-1-yl group is formed via a Knorr pyrrole synthesis variant. Condensation of 3-fluoro-4-methylbenzaldehyde with 4-methylphenylacetonitrile under basic conditions generates the hydroxymethylidene intermediate. Cyclization with ethyl acetoacetate in the presence of ammonium acetate yields the pyrrolidinone ring.
Coupling and Functionalization
The thiazole and pyrrolidinone units are coupled using Mitsunobu or Ullmann coupling reactions. For instance, copper(I)-mediated Ullmann coupling connects the thiazole’s C2 position to the pyrrolidinone’s N1 atom. Final acylation with 4-methylbenzoyl chloride introduces the 2-(4-methylphenyl) substituent.
Reaction Optimization and Catalytic Systems
Catalytic Hydrogenation
Pd/BaSO₄ demonstrates superior efficiency in reducing carboxylic acid chlorides to aldehydes compared to traditional reagents like LiAlH₄. Under optimized conditions (140°C, H₂ gas, xylene solvent), this method achieves yields >85%.
Table 1: Hydrogenation Catalysts for Aldehyde Synthesis
Cyclocondensation Efficiency
Cyclization of the pyrrolidinone ring requires precise pH control. Ammonium acetate in acetic acid (pH 4.5–5.0) at 80°C minimizes side reactions, achieving 75–80% yield. Substituting acetic acid with trifluoroethanol (TFE) improves regioselectivity by stabilizing the transition state.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents highlight continuous flow systems for multi-step sequences. A tubular reactor with immobilized Pd/BaSO₄ enables uninterrupted hydrogenation of thiazole intermediates, reducing batch processing time by 40%.
Solvent Recycling
Xylene, used in hydrogenation, is recovered via fractional distillation with >95% efficiency. This reduces production costs by 20–25% compared to single-use solvents.
Analytical Characterization
Critical quality control metrics include:
-
Purity : HPLC analysis (C18 column, 70:30 acetonitrile/water, 254 nm) confirms ≥98% purity.
-
Structural Confirmation :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.
Mechanism of Action
The mechanism by which Methyl 2-[3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The pathways involved in these interactions would be determined by the compound’s ability to bind to active sites or allosteric sites on the target molecules, influencing their activity and downstream signaling processes.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidin-dione Cores
Several analogues share the pyrrolidin-4,5-dione framework but differ in substituents, influencing their physicochemical and functional properties:
Key Observations :
- Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound likely enhances metabolic stability compared to chlorinated or propenoxy-substituted analogues .
- Electronic Properties : The hydroxymethylidene group in the target compound may participate in hydrogen bonding, unlike the benzoyl group in the structurally similar compound from .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but structurally related compounds (e.g., ) exhibit high melting points (227–230°C), attributed to strong intermolecular interactions .
- Solubility : Fluorinated and methylated substituents (as in the target compound) likely improve lipid solubility compared to hydroxylated or methoxylated derivatives .
Biological Activity
Methyl 2-[3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with a complex structure that suggests potential biological activities. The compound's unique combination of functional groups, including thiazole and pyrrolidine moieties, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C24H18F2N2O5S |
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | methyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| InChI Key | DMSTVQOLRCYACQ-ZPHPHTNESA-N |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.
- Oxidative Stress Response : The compound may influence oxidative stress pathways, contributing to its protective effects in various biological systems.
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Case Study : A derivative of thiazole demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo models. The mechanism involved the activation of apoptotic pathways and inhibition of NF-kB signaling .
Antioxidant Properties
The antioxidant potential of this compound is notable:
- Research Findings : Similar thiazole derivatives have been reported to activate the Nrf2 pathway, enhancing the expression of antioxidant genes and reducing oxidative damage in cellular models .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Anticancer Activity | Antioxidant Activity |
|---|---|---|
| Methyl 2-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy] | Moderate | Low |
| Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy] | High | Moderate |
| Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy] | High | High |
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step protocols, including:
- Cyclocondensation : Reaction of thiazole precursors with substituted benzaldehydes under reflux conditions (e.g., ethanol or acetonitrile) to form the hydroxymethylidene moiety .
- Pyrrolidinone formation : Use of thiourea derivatives and ketones in acidic or basic media to construct the 4,5-dioxopyrrolidin-1-yl core .
- Optimization strategies : Adjusting catalyst loading (e.g., piperidine for Knoevenagel reactions), solvent polarity, and temperature gradients to enhance regioselectivity and yield (70–85% reported) .
Advanced: How do structural modifications in the pyrrolidinone or thiazole moieties influence biological activity, and what methodologies establish structure-activity relationships (SAR)?
- Pyrrolidinone modifications : Replacement of the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) increases antimicrobial potency but reduces solubility .
- Thiazole alterations : Extending the alkyl chain at the 4-methyl position improves membrane permeability, as shown in logP studies .
- Methodologies :
- Molecular docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina .
- Pharmacophore modeling : Identifies critical hydrogen-bonding interactions with biological targets .
Basic: Which analytical techniques are most reliable for confirming structural integrity, and what spectral markers are critical?
- NMR :
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 509.12) .
- X-ray crystallography : Resolves stereochemistry of the hydroxymethylidene group (C=O bond length ~1.23 Å) .
Advanced: What mechanistic insights explain the compound’s reactivity in cyclocondensation reactions, and how can computational chemistry predict outcomes?
- Mechanism : The hydroxymethylidene group undergoes nucleophilic attack by thiazole amines, followed by dehydration to form the conjugated system .
- Computational tools :
Basic: How do pH and solvent polarity affect the compound’s stability during synthesis or storage?
- pH sensitivity : The hydroxymethylidene group hydrolyzes under acidic conditions (pH < 4), forming undesired ketone byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the thiazole ring but may promote ester hydrolysis over time .
- Stabilization : Store at neutral pH in anhydrous acetonitrile at –20°C to prevent degradation .
Advanced: How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be systematically addressed?
- Standardization : Use uniform assay conditions (e.g., MTT vs. resazurin for cytotoxicity) to minimize variability .
- Control experiments : Include reference inhibitors (e.g., doxorubicin for anticancer assays) to calibrate activity thresholds .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for cell-line heterogeneity .
Basic: What are the primary biological targets of this compound, and which in vitro assays evaluate efficacy?
- Targets :
- COX-2 : Evaluated via prostaglandin E₂ inhibition assays .
- EGFR kinase : Measured using ADP-Glo™ kinase assays .
- Assays :
- Antimicrobial : Broth microdilution (MIC values: 2–16 µg/mL against S. aureus) .
- Anticancer : Caspase-3 activation in HCT-116 cells .
Advanced: What strategies resolve crystallographic disorder in X-ray structures, and how do these impact conformational analysis?
- Disorder mitigation : Refine occupancy ratios for overlapping atoms (e.g., methyl groups) using SHELXL .
- Conformational insights : Compare torsional angles (e.g., C5–C6–C7–O8) across crystal structures to identify bioactive conformers .
- Dynamic studies : Pair with molecular dynamics simulations to assess flexibility of the hydroxymethylidene group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
